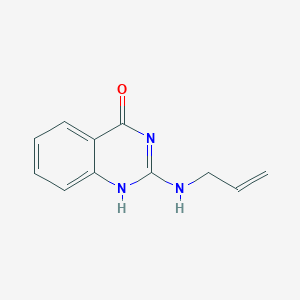

2-(prop-2-enylamino)-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enylamino)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h2-6H,1,7H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWMYAXMHEBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Prop 2 Enylamino 1h Quinazolin 4 One and Analogues

Elucidating the Role of the 2-Amino Substitution on Biological Potency

The substituent at position 2 of the quinazolin-4-one ring plays a critical role in modulating the biological activity of these compounds. The nature of this group, ranging from simple alkyl or aryl moieties to various substituted amino groups, can profoundly influence the compound's interaction with biological targets. acs.orgnih.gov

The 2-(prop-2-enylamino) group, an unsaturated aliphatic amine substituent, is a key feature of the title compound. While direct SAR studies on this specific moiety are not extensively detailed in the reviewed literature, the influence of similar aliphatic and unsaturated groups at this position provides valuable insights. The introduction of an allyl (prop-2-enyl) group introduces a degree of flexibility and a potential site for metabolic transformations or specific interactions with receptor pockets. The double bond in the prop-2-enyl group can participate in π-π stacking or hydrophobic interactions. The presence of an amino linker connects this group to the quinazolinone core, providing a hydrogen bond donor and acceptor site, which is often crucial for receptor binding.

A wide array of amino and substituted amino groups have been explored at the 2-position of the quinazolin-4-one scaffold, leading to compounds with diverse pharmacological profiles, including anticancer and antimicrobial activities. researchgate.net The replacement of the prop-2-enylamino group with other moieties allows for a systematic investigation of the structural requirements for activity.

For instance, SAR studies on a series of 2-substituted quinazolin-4(3H)-ones have shown that the nature of the substituent is paramount for cytotoxicity. acs.org Phenyl-substituted compounds, for example, have demonstrated notable antiproliferative activity. nih.gov The introduction of a basic side chain, often an aminoalkyl group, has been a strategy to identify optimal interactions with the hinge region of kinases. mdpi.com

The table below summarizes the effects of various substitutions at position 2 on the biological activity of quinazolin-4-one derivatives, based on findings from multiple studies.

| Position 2 Substituent | Observed Biological Activity/Potency | Key Findings |

| Substituted Phenyl/Naphthyl Ring | Potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com | The presence of a substituted phenyl ring is often more favorable for cytotoxic activity than a naphthyl group. nih.gov |

| Styryl Groups | Pharmacologically active properties, including inhibition of tubulin polymerization. nih.gov | Indicates that extended conjugation and specific spatial arrangement can be beneficial. |

| Methyl Groups | Generally associated with lower potency compared to larger aromatic substituents. nih.gov | Serves as a baseline for understanding the impact of larger, more complex groups. |

| Aminoalkyl Chains | Can optimize interactions with kinase hinge regions, enhancing inhibitory activity. mdpi.com | The nature and length of the aminoalkyl chain are critical for potency and selectivity. |

| (3-dimethylaminopropyl)aminomethylphenyl | Displayed significant G-quadruplex stabilization and antiproliferative activity. mdpi.com | Demonstrates the utility of complex side chains incorporating both aromatic and basic amine features. |

Impact of Substituents at Position 3 on Pharmacological Efficacy

Position 3 of the quinazolin-4-one ring is another critical site for chemical modification, with substitutions at the nitrogen atom significantly influencing pharmacological outcomes. mdpi.comresearchgate.net The introduction of various groups at this position can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.

Studies have shown that substituting the N-3 position with aliphatic groups can confer strong analgesic activity. mdpi.com Interestingly, replacing the aliphatic group with an aryl group has been found to further enhance this activity. mdpi.com Conversely, the introduction of electron-withdrawing groups at N-3 generally leads to a decrease in analgesic effects. mdpi.com In the context of anticonvulsant activity, butyl substitution at position 3 was found to have a significant effect in preventing the spread of seizure discharge, while benzyl (B1604629) substitution showed strong activity but with less seizure prevention. researchgate.net

The hybridization of the quinazolinone moiety with other heterocyclic systems at position 3 is a common strategy to enhance biological activity. nih.gov For example, linking benzimidazole (B57391) or rhodanine (B49660) moieties at this position has led to potent inhibitors of dihydrofolate reductase (DHFR) and compounds with significant anti-proliferative activity, respectively. nih.gov

The following table details the influence of different substituents at position 3.

| Position 3 Substituent | Observed Biological Activity/Potency | Key Findings |

| Aliphatic Groups (e.g., Butyl) | Strong analgesic and anticonvulsant activity. researchgate.netmdpi.com | Butyl groups were particularly effective in raising the seizure threshold. researchgate.net |

| Aryl Groups (e.g., Phenyl) | Enhanced analgesic activity compared to aliphatic groups. mdpi.com | Bulky, hydrophobic, and electron-withdrawing substituents on the phenyl ring are essential for anti-proliferative activity. nih.gov |

| Benzimidazole Hybrid | Superior Dihydrofolate Reductase (DHFR) inhibition. nih.gov | The benzimidazole ring provides beneficial π-interactions. nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one derivatives | Potent antimicrobial properties. nih.gov | The 3-amino group serves as a key point for further derivatization. |

| Alkenyl Group | Compatible with hydroarylation reactions, allowing for further structural diversification. acs.org | Shows that unsaturated linkers are well-tolerated at this position. |

Contribution of Halogenation and Other Substitutions at Positions 6 and 8

The benzene (B151609) ring portion of the quinazolinone scaffold, specifically at positions 6 and 8, provides another avenue for structural modification to fine-tune biological activity. mdpi.com Halogenation is a particularly common and effective strategy.

The synthesis of 2,6,8-triarylquinazolin-4(3H)-ones from 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones highlights the utility of halogenated precursors for creating polysubstituted derivatives through cross-coupling reactions. nih.gov These halogenated intermediates are versatile starting points for introducing a diversity of substituents around the heterocyclic scaffold. nih.gov In a series of quinazoline (B50416) derivatives targeting G-quadruplexes, compounds substituted at position 8 with a phenyl group showed the best pharmacological activity against the K562 human myeloid leukemia cell line. mdpi.com

The table below outlines the impact of substitutions at positions 6 and 8.

| Position | Substituent | Observed Biological Activity/Potency | Key Findings |

| 6 | Halogen (F, Cl) | Improved antitumor and anti-inflammatory activity. mdpi.comnih.gov | Halogenation can enhance the pharmacokinetic and pharmacodynamic properties. nih.gov |

| 6 and 8 | Dibromo | Serve as versatile intermediates for synthesizing polysubstituted derivatives via cross-coupling reactions. nih.gov | Allows for the creation of novel 2,6,8-triarylquinazolin-4(3H)-ones. nih.gov |

| 8 | Methyl (with Cl at C-6) | Good anti-inflammatory activity. mdpi.com | Demonstrates a synergistic effect between substituents at different positions. |

| 8 | Phenyl | Potent antiproliferative activity against leukemia cells. mdpi.com | Less active against breast cancer cell lines compared to 5-, 6-, and 7-phenyl analogues. mdpi.com |

| 8 | Basic Side Chain | Aims to identify optimal structural requirements for biological activity. nih.govmdpi.com | Positioned to interact with biological targets and improve the ADME profile. mdpi.com |

Examination of Substitutions at Position 4

The quinazolin-4-one nomenclature inherently defines the presence of a carbonyl (keto) group at position 4 of the pyrimidine (B1678525) ring. researchgate.net This feature is fundamental to the structural identity and electronic properties of the scaffold. The C-4 position of the quinazoline ring exhibits increased reactivity due to the α-nitrogen effect, making it a key site for chemical interactions. nih.gov

While "substitution" at position 4 typically implies replacement of the entire keto group, which would change the compound class, modifications often involve the bioisosteric replacement of the oxygen atom or reactions involving the adjacent N-3 proton. For instance, the conversion of the 4-oxo group to a 4-amino group transforms the molecule into a 4-aminoquinazoline, a different but related class of compounds with significant biological activities, such as the selective ErbB2 angiogenesis inhibitor CP-724,714. mdpi.com

The carbonyl group at C-4 is a crucial hydrogen bond acceptor, playing a vital role in the interaction of quinazolinone-based inhibitors with their biological targets, such as enzymes like kinases. nih.gov Therefore, its presence is often considered essential for maintaining the characteristic biological activities of this compound class. In the synthesis of dihydroquinazolin-4(1H)-ones, the core quinazolin-4-one structure remains intact, underscoring the importance of the C-4 carbonyl for the desired reactivity. acs.org

General Pharmacophoric Insights for Quinazolinone-Based Bioactivity

The extensive SAR studies conducted on the quinazolinone scaffold have led to the identification of a general pharmacophore model for various biological activities. researchgate.netmdpi.com This model highlights the key structural features required for a molecule to exhibit a desired pharmacological effect.

The quinazolinone nucleus itself is considered a "privileged structure" in medicinal chemistry. eipublication.commdpi.com The fused bicyclic system, comprising a benzene ring and a pyrimidine ring, provides a rigid and planar core that can be strategically decorated with various functional groups to optimize interactions with biological targets. nih.gov

Key pharmacophoric insights include:

Position 2: This position is critical for determining the compound's primary mode of action. Substitution with aryl groups often leads to anticancer activity, while other substitutions can impart anti-inflammatory or antimicrobial effects. nih.govmdpi.com The size, lipophilicity, and electronic nature of the substituent are all-important.

Position 3: The N-3 position is a key site for modulating potency and selectivity. The introduction of small aliphatic chains, larger aryl groups, or entire heterocyclic systems can significantly alter the compound's pharmacological profile, often by providing additional interaction points with the target protein. mdpi.comnih.gov

The Carbonyl Group at Position 4: This group is a critical hydrogen bond acceptor and is generally essential for the canonical activities of quinazolinone-based inhibitors. nih.gov

Positions 6 and 8: The benzene ring allows for substitution at these positions to fine-tune the electronic properties and lipophilicity of the molecule. Halogenation at these sites is a common strategy to enhance potency and improve pharmacokinetic properties. mdpi.comnih.gov

In essence, the quinazolinone core acts as a versatile scaffold upon which a pharmacophore can be constructed. The specific combination of substituents at positions 2, 3, and on the benzene ring dictates the compound's ultimate biological target and efficacy. nih.gov

Biological Activities and Mechanistic Investigations of 2 Prop 2 Enylamino 1h Quinazolin 4 One Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the quinazolin-4-one core have demonstrated significant anticancer and antiproliferative activities across a broad spectrum of human cancer cell lines. The versatility of this scaffold allows for substitutions that can enhance cytotoxic potency. mdpi.comresearchgate.net

Research has shown that modifications at the 2 and 3 positions of the quinazoline (B50416) ring can lead to potent cytotoxic agents. A study involving 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed that compounds bearing an allyl (prop-2-enyl) or benzyl (B1604629) moiety at these positions yielded the best cytotoxic results against various cancer cell lines. researchgate.net Five compounds from this series exhibited broad-spectrum antitumor activity superior to the standard drug Doxorubicin against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net

In another study, novel quinazolin-4-one derivatives showed potent activity against the MCF-7 breast cancer cell line, with one compound exhibiting an IC₅₀ value of 0.06 μM, equipotent to doxorubicin. nih.gov Further testing confirmed its cytotoxic effects on MDA-MB-231 triple-negative breast cancer cells while showing less impact on non-cancerous MCF-10A cells. nih.gov Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones produced compounds with broad-spectrum cytotoxicity, with some exhibiting sub-micromolar potency against nine different human cancer cell lines, including colon, glioblastoma, breast, ovarian, and lung cancer. rsc.org For instance, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one showed activity below 50 nM against five of the tested cell lines. rsc.org

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis and cause cell cycle arrest. nih.govnih.gov One highly active quinazolin-4-one derivative was found to induce significant apoptosis in MCF-7 cells, leading to an increase in cell death and arrest in the pre-G1 and G1 phases of the cell cycle. nih.gov

Table 1: Antiproliferative Activity of Selected Quinazolin-4-one Derivatives

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Quinazolin-4-one derivative 17 | MCF-7 | 0.06 | nih.gov |

| Quinazolin-4-one derivative 17 | A-549 | > 10 | nih.gov |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | HT29 (Colon) | < 0.05 | rsc.org |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | U87 (Glioblastoma) | < 0.05 | rsc.org |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | A2780 (Ovarian) | < 0.05 | rsc.org |

| 2-Styrylquinazolin-4(3H)-one 51 | A2780 (Ovarian) | 0.14 | rsc.org |

| 2-Thioxo-3-substituted quinazolin-4-one/chalcone hybrid 7c | MCF-7 (Breast) | 1.13 | nih.gov |

| 2-Thioxo-3-substituted quinazolin-4-one/chalcone hybrid 7c | HepG2 (Liver) | 1.58 | nih.gov |

Kinase Inhibition

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases. mdpi.com These enzymes are critical components of signal transduction pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov Several quinazoline-based kinase inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are approved for clinical use, highlighting the therapeutic potential of this scaffold. mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the development of numerous solid tumors. nih.gov The quinazoline scaffold is a core feature of many EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govmdpi.com

Research has led to the development of novel quinazolinone derivatives with potent EGFR inhibitory activity. In one study, a series of new derivatives was synthesized, with the most potent compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibiting an IC₅₀ value of 1.37 nM against EGFR-TK. nih.gov Another investigation identified a quinazolin-4-one derivative that inhibited EGFR with an IC₅₀ of 0.072 μM, comparable to the established inhibitor erlotinib (IC₅₀ = 0.087 μM). nih.gov This inhibition was associated with the downregulation of downstream signaling effectors like PI3K and AKT. nih.gov Furthermore, hybrid molecules incorporating the quinazolin-4-one structure with other pharmacophores, such as chalcones, have been developed as EGFR inhibitors, with the most active hybrid showing an IC₅₀ of 0.11 µM. nih.gov Some quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and CDK2. nih.gov

Table 2: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Target | IC₅₀ | Source |

|---|---|---|---|

| 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b ) | EGFR-TK | 1.37 nM | nih.gov |

| Quinazolin-4-one derivative 17 | EGFR | 0.072 µM | nih.gov |

| Quinazolin-4-one/chalcone hybrid 7c | EGFR | 0.11 µM | nih.gov |

| Quinazolin-4-one/chalcone hybrid 7d | EGFR | 0.14 µM | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | EGFR | 0.201 µM | nih.gov |

| Novel quinazolin-4-one glycoside hybrid 10 | EGFR | 0.01 µM | nih.gov |

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival that is frequently mutated in cancer. nih.gov The quinazoline scaffold is also present in PI3K inhibitors, such as Idelalisib, which is approved for treating certain leukemias. mdpi.com

Researchers have successfully designed quinazoline-based molecules that target PI3K isoforms. By hybridizing quinazoline with 2-indolinone, a series of derivatives were created that act as selective PI3Kα inhibitors. nih.gov The representative compound from this series demonstrated a PI3Kα enzymatic IC₅₀ value of 9.11 nM and showed selectivity over other PI3K isoforms (β, γ, and δ). nih.gov This compound effectively suppressed the viability of several cancer cell lines, including those from non-small cell lung cancer (NSCLC), and induced apoptosis through the PI3K/Akt/mTOR pathway. nih.gov

Furthermore, a rational design approach that incorporated an HDAC pharmacophore into the PI3K inhibitor Idelalisib resulted in quinazolin-4-one based hydroxamic acids that function as dual PI3K/HDAC inhibitors. nih.gov Several of these dual inhibitors were highly potent, with IC₅₀ values under 10 nM, and showed selectivity against PI3Kγ and PI3Kδ isoforms. nih.gov

Table 3: PI3K Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| Quinazoline-2-indolinone derivative 8 | PI3Kα | 9.11 | nih.gov |

| Quinazoline-2-indolinone derivative 8 | PI3Kβ | 95.56 | nih.gov |

| Quinazoline-2-indolinone derivative 8 | PI3Kγ | 154.7 | nih.gov |

| Quinazoline-2-indolinone derivative 8 | PI3Kδ | 341.9 | nih.gov |

| Quinazolin-4-one based hydroxamic acid 48c | PI3Kδ | 2 | nih.gov |

| Quinazolin-4-one based hydroxamic acid 48c | PI3Kγ | 7 | nih.gov |

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and have emerged as important anticancer targets. mdpi.comnih.gov Several quinazolin-4-one derivatives have been identified as potent HDAC inhibitors. mdpi.comnih.gov

Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed as selective HDAC6 inhibitors, with the most potent compound showing an IC₅₀ of 8 nM. nih.gov These compounds were found to increase the acetylation of α-tubulin, a non-histone protein target of HDAC6. nih.gov In a different study, the integration of a 4-amino-N-phenyl-quinazoline moiety with hydroxamic acid led to a dual inhibitor of VEGFR and HDAC, which exhibited an IC₅₀ of 2.2 nM against total HDAC. mdpi.com

The development of dual PI3K/HDAC inhibitors has also yielded potent molecules. A series of quinazolin-4-one based hydroxamic acids produced a lead compound with an IC₅₀ of 1 nM against HDAC6. nih.gov Similarly, hybrid compounds of phthalazino[1,2-b]-quinazolinone and hydroxamic acid resulted in a derivative with nano-molar IC₅₀ values against HDAC subtypes, proving more potent than the approved HDAC inhibitor Vorinostat (SAHA). nih.gov

Table 4: HDAC Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Target Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b ) | HDAC6 | 8 | nih.gov |

| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f ) | HDAC6 | 29 | nih.gov |

| Quinazolin-4-one based hydroxamic acid 48c | HDAC6 | 1 | nih.gov |

| Phthalazino[1,2-b]-quinazolinone hybrid 8h | HDAC1 | 3.4 | nih.gov |

| Phthalazino[1,2-b]-quinazolinone hybrid 8h | HDAC6 | 2.1 | nih.gov |

| Quinazoline based derivative 1 | HDAC1 | 31 | mdpi.com |

| Quinazoline based derivative 1 | HDAC6 | 16 | mdpi.com |

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. nih.gov While distinct from the core quinazolinone structure, related heterocyclic quinone derivatives have been investigated for their ability to inhibit these enzymes.

A study of indolo[3,2-c]quinoline-1,4-dione derivatives found that several members of this class could stimulate the formation of cleavable complexes with both Topoisomerase I (Topo I) and Topoisomerase II. nih.gov One of the most active compounds, AzalQD, was shown to inhibit the catalytic activities of both enzymes, though it was found to be at least 10 times more potent against Topo I than Topo II. nih.gov The pattern of DNA cleavage sites induced by AzalQD was nearly identical to that of camptothecin, a well-known Topo I inhibitor, suggesting a similar mechanism of action. nih.gov These findings indicate that indoloquinolinedione structures represent a distinct class of eukaryotic Topo I inhibitors. nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and have become a key target for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.govnih.gov

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors. nih.gov Structure-activity relationship studies identified compounds with IC₅₀ values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the 10⁻⁸ M range. nih.gov Subsequent research on derivatives bearing an N-substituted piperazinone moiety yielded a highly potent PARP inhibitor with remarkable enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov This compound also showed strong cytotoxic effects in breast cancer cells, especially when used in combination with the DNA-damaging agent temozolomide (B1682018) (TMZ), and demonstrated significant tumor growth inhibition in in vivo models. nih.govnih.gov

Table 5: PARP Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound/Derivative Class | Target Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivative 10 | PARP-1 | < 3.12 µM (Cellular) | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative 11 | PARP-1 | 3.02 µM (Cellular) | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative Cpd36 | PARP-1 | 0.94 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative Cpd36 | PARP-2 | 0.87 | nih.gov |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov Derivatives of quinazolin-4-one have been extensively studied for their ability to trigger this pathway in various cancer cell lines. nih.govmdpi.com

Research has shown that these compounds can initiate apoptosis through multiple intrinsic and extrinsic pathways. For example, certain 2-thioquinazolin-4(3H)-one derivatives have demonstrated potent apoptotic effects. nih.gov One such analogue, compound 4 , induced total apoptosis in 46.53% of HCT-116 colon cancer cells, a significant increase compared to the 2.15% observed in untreated cells. nih.gov Similarly, a novel series of 2-sulfanylquinazolin-4(3H)-one derivatives was synthesized, with compound 5d showing the ability to provoke apoptosis by upregulating the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2 in HepG2 liver cancer cells. mdpi.com

Further mechanistic studies on other quinazolinone derivatives revealed a similar pattern. Compound 17 , a quinazolin-4-one derivative, was found to increase the expression of pro-apoptotic genes P53, PUMA, Bax, and caspases 3, 8, and 9, while decreasing the levels of the anti-apoptotic protein Bcl2 in MCF-7 breast cancer cells. nih.gov In another study, compound 16 , a nih.govacs.orgnih.govtriazolo[4,3-c]quinazoline, significantly increased the level of BAX by 2.18-fold and decreased the level of Bcl-2 by 1.9-fold in HCT-116 cells. nih.gov The ability of quinazoline-based drugs like lapatinib (B449) and gefitinib to increase Bax and caspase levels while downregulating Bcl-2 further corroborates these findings. nih.gov

Apoptotic Activity of Quinazolin-4-one Derivatives

| Compound | Cell Line | Key Findings | Citation |

|---|---|---|---|

| Compound 4 (a 2-thioquinazolin-4(3H)-one) | HCT-116 (Colon) | Induced 46.53% total apoptosis. | nih.gov |

| Compound 5d (a 2-sulfanylquinazolin-4(3H)-one) | HepG2 (Liver) | Upregulated pro-apoptotic genes (caspase-3, caspase-9, Bax); downregulated anti-apoptotic gene (Bcl-2). | mdpi.com |

| Compound 17 (a quinazolin-4-one derivative) | MCF-7 (Breast) | Increased expression of P53, PUMA, Bax, caspases 3, 8, and 9; decreased Bcl2. | nih.gov |

| Compound 16 (a nih.govacs.orgnih.govtriazolo[4,3-c]quinazoline) | HCT-116 (Colon) | Increased BAX levels (2.18-fold); decreased Bcl-2 levels (1.9-fold). | nih.gov |

| Compound 17 (a 2-substituted quinazolin-4(3H)-one) | Jurkat & NB4 (Leukemia) | Effectively induced apoptosis in both cell lines. | acs.org |

Cell Cycle Arrest

In addition to inducing apoptosis, many quinazolin-4-one derivatives exhibit anticancer activity by disrupting the normal progression of the cell cycle, a fundamental process for cell proliferation. nih.gov By causing cell cycle arrest at specific checkpoints, these compounds can prevent cancer cells from dividing and growing.

Different derivatives have been shown to arrest the cell cycle at various phases. For instance, compound 17 induced cell cycle arrest at the pre-G1 and G1 phases in MCF-7 cells, while in MDA-MB-231 breast cancer cells, it caused arrest at the pre-G1 and S phases. nih.gov Another potent analogue, compound 4 , was found to halt the cell cycle at the G1 phase in HCT-116 cells. nih.gov

Other studies have highlighted arrest at the G2/M checkpoint. Quinazolin-4(3H)-one derivatives such as 39 and 64 were reported to induce G2+M cell cycle arrest, which is indicative of tubulin polymerization inhibition. nih.gov Similarly, compound 16 arrested cell growth at both the S and G2/M phases in HCT-116 cells. nih.gov The capacity to halt cell division at different stages underscores the diverse mechanisms through which these compounds can exert their antiproliferative effects. nih.gov

Cell Cycle Arrest Induced by Quinazolin-4-one Derivatives

| Compound | Cell Line | Phase of Arrest | Citation |

|---|---|---|---|

| Compound 17 | MCF-7 (Breast) | Pre-G1 and G1 | nih.gov |

| Compound 17 | MDA-MB-231 (Breast) | Pre-G1 and S | nih.gov |

| Compound 4 | HCT-116 (Colon) | G1 | nih.gov |

| Compounds 39 & 64 | Not specified | G2+M | nih.gov |

| Compound 16 | HCT-116 (Colon) | S and G2/M | nih.gov |

| Compound 26 | HepG2 (Liver) | S and G2/M | nih.gov |

Autophagy Inhibition

Autophagy is a cellular self-degradation process that removes damaged organelles and proteins to maintain cellular homeostasis. mdpi.com While it can sometimes protect cells, in the context of cancer, its role is complex; it can either promote survival or contribute to cell death. nih.gov Some therapeutic strategies aim to inhibit autophagy, which can enhance the efficacy of apoptosis-inducing agents. nih.gov

Certain quinazolin-4-one derivatives have been identified as inhibitors of this pathway. Research demonstrated that compound 17 reduced autophagy, thereby promoting apoptosis as the primary mechanism of cancer cell death. nih.gov The interplay between autophagy and apoptosis was further explored in a study involving the quinazolinone derivative DQQ , which was found to induce both processes in human leukemia cells. nih.gov Silencing Beclin1, a key autophagy protein, only partially reversed the cell death, indicating a complex regulatory relationship where autophagy modulates the apoptotic response. nih.gov

Conversely, some related heterocyclic compounds, such as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), have been shown to cause cellular damage by directly inhibiting autophagy. nih.govnih.gov This suggests that the modulation of autophagy, particularly its inhibition, is a recurring mechanistic theme among quinoline (B57606) and quinazolinone-based compounds.

DNA Intercalation

DNA is a primary target for many anticancer drugs. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This action disrupts DNA structure and function, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death. nih.govnih.gov

Several studies have confirmed that quinazolinone derivatives can function as DNA intercalating agents. nih.govnih.gov A novel class of thiazolylketenyl quinazolinones, including compound TQ 4 , was shown to block DNA replication by intercalating with the DNA molecule. nih.gov Another study focused on designing nih.govacs.orgnih.govtriazolo[4,3-c]quinazolines specifically as DNA intercalators and inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology. nih.gov Within this series, compounds 16 , 17 , and 18 demonstrated significant DNA binding affinities. nih.gov

Molecular docking and binding studies have provided further insight into these interactions. A series of amino acid-conjugated quinazolinone-Schiff's bases were found to bind to the minor groove of DNA, with a preference for A-T rich regions. nih.gov Similarly, molecular docking of 3-amino-2-methyl-quinazolin-4(3H)-ones indicated a satisfactory binding capability to DNA, correlating with their observed photo-activity. mdpi.com These findings highlight DNA intercalation as a key mechanism for the anticancer effects of this compound class.

Antimicrobial Activities

The quinazoline scaffold is not only prominent in anticancer research but also serves as a foundation for developing new antimicrobial agents. nih.govnih.govnih.gov The rise of antibiotic resistance, particularly among Gram-positive bacteria like Staphylococcus aureus, has created an urgent need for novel antibacterial compounds with different mechanisms of action. nih.gov

Antibacterial Efficacy

Derivatives of quinazolin-4-one have shown considerable promise as antibacterial agents, exhibiting efficacy against a range of bacterial pathogens. nih.govnih.gov

The antibacterial effects of quinazolinone derivatives are particularly notable against Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

One study developed a series of novel thiazolylketenyl quinazolinones (TQs) specifically as anti-MRSA agents. nih.gov The standout compound, TQ 4 , exhibited excellent inhibitory activity against MRSA with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, making it eight times more potent than the established antibiotic norfloxacin. nih.gov Other research on quinoline-2-one derivatives also identified compounds with potent action against MRSA; compound 6c had a MIC of 0.75 μg/mL against MRSA. nih.gov

Studies on quinazolin-2,4-dione derivatives revealed that compounds 2b and 2c displayed significant antibacterial properties against Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov A review of quinoline derivatives as anti-MRSA agents further compiled data on various effective compounds, including indoloquinoline analogs with MIC values as low as 2 µg/mL against MRSA strains. nih.gov These findings collectively establish the quinazolinone scaffold as a valuable starting point for the development of new antibiotics to combat resistant Gram-positive infections.

Antibacterial Activity of Quinazolinone Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Citation |

|---|---|---|---|

| TQ 4 (Thiazolylketenyl quinazolinone) | MRSA | 0.5 μg/mL | nih.gov |

| Compound 6c (Quinoline-2-one derivative) | MRSA | 0.75 μg/mL | nih.gov |

| Indoloquinoline analogs | MRSA (OM481, OM584) | 2 μg/mL | nih.gov |

| Compound 1 (Ciprofloxacin derivative) | MRSA (ATCC33591) | 8 μg/mL | nih.gov |

| Compounds 2b & 2c (Quinazolin-2,4-dione derivatives) | S. aureus, S. haemolyticus | Promising activity (MICs of 10-12 mg/mL reported as µg/mL equivalent is 10000-12000) | nih.gov |

Activity against Gram-Negative Microorganisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

Derivatives of the quinazolinone scaffold have demonstrated notable efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Research indicates that certain structural modifications to the quinazolinone core can lead to potent antibacterial agents. For instance, some tricyclic quinazolinone derivatives have shown greater bacteriostatic activity against Gram-negative bacteria compared to Gram-positive strains. nih.gov

In one study, a quinazoline-2,4(1H,3H)-dione derivative, compound 13, which incorporates triazole moieties, exhibited specific and potent activity against an Escherichia coli strain, with an inhibition zone of 15 mm and a Minimum Inhibitory Concentration (MIC) of 65 mg/mL, values considered equipotent to reference drugs. nih.gov Other research has identified quinazolinone-Schiff base derivatives with significant activity; derivative A-2 showed excellent efficacy against E. coli, while derivative A-4 was highly active against P. aeruginosa. biomedpharmajournal.org Similarly, angular 4-methyl-5-oxo-1-((trihalogenotellanyl)methylidene)-8-(trifluoromethyl)-1,2,4,5-tetrahydrothiazolo[3,2-a]quinazolin-10-ium halides have been noted for high bactericidal activity against E. coli cultures. researchgate.net The antibacterial effects of various fluorine-containing pyrazolyl benzo[d]oxazoles have also been assessed against these Gram-negative organisms. nih.gov

Table 1: Activity of Quinazolinone Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Compound 13 (a quinazoline-2,4-dione derivative) | Escherichia coli | Inhibition Zone | 15 mm | nih.gov |

| Compound 13 (a quinazoline-2,4-dione derivative) | Escherichia coli | MIC | 65 mg/mL | nih.gov |

| Derivative A-2 (a quinazolinone-Schiff base) | Escherichia coli | Potency | Excellent | biomedpharmajournal.org |

| Derivative A-4 (a quinazolinone-Schiff base) | Pseudomonas aeruginosa | Potency | Excellent | biomedpharmajournal.org |

Inhibition of Bacterial Biofilm Formation

A critical aspect of bacterial virulence and drug resistance is the formation of biofilms. Certain quinazolinone derivatives have emerged as potent inhibitors of this process. Specifically, new quinazolin-4-one derivatives, compounds 19 and 20, were found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov These compounds demonstrated IC₅₀ values of 3.55 µM and 6.86 µM, respectively, highlighting their potential as anti-virulence agents that may circumvent the development of conventional antibiotic resistance. nih.gov

Further studies have shown that other quinazolinone-based structures can also interfere with biofilm development. A pyrimidin-4-yl quinazolin-4(3H)-one conjugate was reported to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ of 20.7 μM. nih.gov This anti-biofilm activity extends to fungal pathogens as well, with another quinazolinone derivative showing activity against Candida albicans biofilms at an IC₅₀ of less than 30 μM. nih.gov

Table 2: Biofilm Inhibition by Quinazolinone Derivatives

| Compound/Derivative | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Compound 19 | Pseudomonas aeruginosa | IC₅₀ | 3.55 µM | nih.gov |

| Compound 20 | Pseudomonas aeruginosa | IC₅₀ | 6.86 µM | nih.gov |

| Pyrimidin-4-yl quinazolin-4(3H)-one conjugate IV | Methicillin-resistant Staphylococcus aureus (MRSA) | IC₅₀ | 20.7 µM | nih.gov |

| Quinazolinone derivative V | Candida albicans | IC₅₀ | < 30 µM | nih.gov |

Antifungal Efficacy (e.g., Candida albicans)

The therapeutic potential of quinazolinone derivatives extends to antifungal applications, particularly against the opportunistic pathogen Candida albicans. Various synthesized derivatives have shown promising activity. For example, an intermediate compound (3) and a final product (9b) from a series of quinazoline-2,4(1H,3H)-diones were found to be quite effective against C. albicans, producing an inhibition zone of 11 mm and an MIC of 80 mg/mL. nih.gov Another compound from the same study, compound 13, also significantly inhibited the growth of C. albicans with an 11 mm inhibition zone. nih.gov

Other structural classes based on the quinazolinone core have also been investigated. A 5,6,7,8-tetrahydro- nih.govnih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) derivative demonstrated moderate activity against C. albicans with an MIC value of 7.5 mg/mL. nih.gov Furthermore, certain quinazolinone-Schiff base derivatives, such as compound A-6, have been reported to possess excellent activity against C. albicans. biomedpharmajournal.org The N-hexyl substituted isatin-quinazoline derivative has also been identified as being relatively active against fungal species. nih.gov

**Table 3: Antifungal Activity of Quinazolinone Derivatives against *Candida albicans***

| Compound/Derivative | Activity Measurement | Result | Source |

|---|---|---|---|

| Intermediate 3 / Compound 9b | Inhibition Zone | 11 mm | nih.gov |

| Intermediate 3 / Compound 9b | MIC | 80 mg/mL | nih.gov |

| Compound 13 | Inhibition Zone | 11 mm | nih.gov |

| THTQ Derivative | MIC | 7.5 mg/mL | nih.gov |

| Derivative A-6 | Potency | Excellent | biomedpharmajournal.org |

Antiviral Efficacy (e.g., HIV)

The quinazolinone scaffold is recognized as a valuable pharmacophore in antiviral drug discovery, including for agents targeting the human immunodeficiency virus (HIV). nih.gov Recent research has focused on the HIV-1 capsid protein (CA) as a viable target for antiviral development. nih.gov In this context, quinazolinone-based sub-chemotypes have been designed and synthesized. nih.gov

Inspired by known inhibitors, researchers have created new hybrids that combine the quinazolinone scaffold of a compound known as GSK878 with other chemical groups that target the HIV-1 capsid. nih.gov While the initial synthesized analogs in one such study exhibited only weak inhibition of HIV-1, the design and synthesis process provided valuable insights for developing future analogs with improved potency. nih.gov This line of research underscores the potential of the quinazolinone structure as a foundation for novel anti-HIV agents that function by targeting the viral capsid. nih.gov

Antitubercular Potential (e.g., Mycobacterium tuberculosis)

Quinazolinone derivatives have shown significant promise as antitubercular agents, with several studies highlighting their potent activity against Mycobacterium tuberculosis. The 2,4-diaminoquinazoline class of compounds, in particular, has been identified as an effective inhibitor of M. tuberculosis growth. researchgate.net A representative compound from this series was found to be bactericidal against both replicating and non-replicating forms of the bacterium. researchgate.net

Other structural variations have also yielded potent antitubercular activity. A series of 4-anilinoquinazolines were screened, leading to the identification of novel inhibitors of M. tuberculosis. biorxiv.org One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34), was particularly active, with a Minimum Inhibitory Concentration (MIC₉₉) in the range of 1.25-2.5 µM. biorxiv.org Additionally, 4-(S-Butylthio)quinazoline (3c) was found to be more active than the first-line drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov Another derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), demonstrated a low MIC value and bacteriostatic activity against mycobacteria. nih.govnih.gov

Table 4: Antitubercular Activity of Quinazolinone Derivatives

| Compound/Derivative Class | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | Potency | More active than isoniazid | nih.gov |

| 2,4-Diaminoquinazoline representative | M. tuberculosis | Activity | Bactericidal | researchgate.net |

| Anilinoquinazoline (Compound 34) | M. tuberculosis | MIC₉₉ | 1.25-2.5 µM | biorxiv.org |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacteria | Activity | Low MIC, bacteriostatic | nih.govnih.gov |

Proposed Mechanistic Interactions in Antimicrobial Activity (e.g., cell wall, DNA)

The antimicrobial effects of quinazolinone derivatives are attributed to several proposed mechanisms of action. A prevalent hypothesis is their interaction with fundamental cellular components like the cell wall and DNA. nih.gov Some quinazoline-2,4(1H,3H)-dione derivatives have been specifically designed as fluoroquinolone-like inhibitors, suggesting they may target bacterial gyrase and DNA topoisomerase IV, enzymes crucial for DNA replication. nih.gov

In the context of antitubercular activity, multiple mechanisms have been suggested. For the 2,4-diaminoquinazoline series, evidence points towards a pro-drug mechanism. researchgate.net Resistant mutants of M. tuberculosis showed mutations in the Rv3161c gene, which is predicted to encode a dioxygenase, suggesting this enzyme may be required to activate the compound. researchgate.net For the derivative 1,2-di(quinazolin-4-yl)diselane (DQYD), its activity against M. tuberculosis is linked to the disruption of intracellular ATP homeostasis and an increase in DNA damage. nih.govnih.gov

Furthermore, the anti-biofilm properties of certain quinazolinone derivatives are proposed to stem from the inhibition of quorum sensing. nih.gov Specifically, derivatives have been identified as inhibitors of the P. aeruginosa quorum sensing transcriptional regulator PqsR, thereby disrupting the signaling pathways required for biofilm maturation. nih.gov

Anti-inflammatory Activities

The quinazoline scaffold is a well-established pharmacophore possessing diverse biological properties, including significant anti-inflammatory activity. nih.govnih.govresearchgate.net Triazole-fused quinazolinones are among the derivatives noted for their anti-inflammatory potential. nih.gov

Detailed structure-activity relationship studies have been conducted to optimize this effect. A number of new 4(1H)-quinazolinones were synthesized and evaluated for their anti-inflammatory effects using the carrageenin-induced paw edema test in rats. nih.gov These studies suggested that compounds such as 2-isopropyl-1-phenyl-, 2-cyclopropyl-1-phenyl-, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones provide optimal potency. nih.gov The presence of a halogen atom was also found to be preferable for activity. The most promising compound, considering both efficacy and side effects, was identified as 1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone (50). nih.gov This activity was shown to be independent of the adrenal glands, as adrenalectomy did not affect the test results. nih.gov

Antioxidant Activities

The quinazolin-4-one scaffold is a key feature in many compounds developed for their antioxidant properties. nih.govnih.govorientjchem.org Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. orientjchem.org Quinazolinone derivatives combat oxidative stress through various mechanisms, primarily by scavenging free radicals and chelating metal ions. nih.govnih.govmdpi.com The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) methods. nih.govmdpi.com

The primary mechanism behind the antioxidant activity of many quinazolinone derivatives is their ability to act as radical scavengers. nih.govorientjchem.org This process typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. orientjchem.orgjocpr.com The efficiency of this scavenging activity is highly dependent on the specific chemical structure of the derivative. researchgate.netscienceopen.com

The presence of hydroxyl (-OH) groups on a phenyl ring attached to the quinazolinone core is a critical determinant of radical scavenging potential. mdpi.com Studies have shown that derivatives with one or more hydroxyl groups, particularly in the ortho or para positions, exhibit significant antioxidant activity. nih.govmdpi.com Dihydroxy-substituted quinazolinones, for example, have demonstrated potent radical scavenging in DPPH and ABTS assays. mdpi.com The arrangement of these hydroxyl groups can stabilize the resulting phenoxyl radical through resonance, enhancing the compound's ability to donate a hydrogen atom. mdpi.com The addition of a third phenolic group, creating a pyrogallol-like moiety, has been shown to further increase antioxidant activity. nih.gov

Below is a table summarizing the radical scavenging activity of selected quinazolinone derivatives.

| Compound | DPPH IC50 (µM) | ABTS TEAC | CUPRAC TEAC | Reference |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | 7.5 | 2.50 | 3.46 | mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | 10.4 | 2.62 | 2.62 | mdpi.com |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | 15.1 | 2.00 | 2.74 | mdpi.com |

| Compound 5a (a pyrogallol (B1678534) derivative) | > Ascorbic Acid | < Ascorbic Acid | Not Reported | nih.gov |

| Compound 5c (a pyrogallol derivative) | > Ascorbic Acid | < Ascorbic Acid | Not Reported | nih.gov |

TEAC (Trolox Equivalent Antioxidant Capacity). A higher TEAC value indicates greater antioxidant activity. A lower IC50 value indicates greater scavenging activity.

In addition to radical scavenging, some quinazolinone derivatives can exert antioxidant effects by chelating transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). nih.govmdpi.com These metal ions can otherwise participate in the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative damage. By binding to these metals, the chelating agents render them inactive, preventing radical formation.

This metal-chelating ability is a distinct antioxidant mechanism. nih.gov Research has found that quinazolin-4(3H)-one derivatives featuring two hydroxyl groups in an ortho position on the phenyl ring are particularly effective metal chelators. nih.govmdpi.com For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified not only as a potent radical scavenger but also as having promising metal-chelating properties. nih.govmdpi.com This dual functionality makes such compounds highly effective antioxidants.

Anticonvulsant Activities

The quinazolin-4(3H)-one ring system has been a focus of research for developing new anticonvulsant drugs. nih.govnih.gov Since the discovery of methaqualone, a quinazolinone derivative with sedative-hypnotic properties, scientists have explored modifications of this scaffold to find agents with improved anticonvulsant activity and fewer side effects. nih.gov

Derivatives of 2-(prop-2-enylamino)-1H-quinazolin-4-one have been evaluated for their ability to protect against seizures in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov The scPTZ test is particularly useful for identifying compounds that can raise the seizure threshold, while the MES test indicates an ability to prevent seizure spread. nih.gov

Structure-activity relationship studies have revealed key features for anticonvulsant efficacy. The nature and position of substituents on the quinazolinone ring system play a crucial role. nih.govnih.gov For example, substitution at position 3 with a butyl group was found to have a significant effect on raising the seizure threshold. nih.gov In another series, substitution at position 2 with a 2,4-dichlorophenoxy group resulted in greater activity compared to a 2-chlorophenoxy or an unsubstituted phenoxy group. nih.gov Several compounds have shown potent, dose-dependent protection against PTZ-induced convulsions, with some being more potent than the standard antiepileptic drug ethosuximide. nih.gov

The table below presents data on the anticonvulsant activity of representative quinazolinone derivatives.

| Compound | Test Model | Protection (%) | Neurotoxicity | Reference |

| Compound 8 | scPTZ | 100% | Not Neurotoxic | nih.gov |

| Compound 13 | scPTZ | 100% | Not Neurotoxic | nih.gov |

| Compound 19 | scPTZ | 100% | Not Neurotoxic | nih.gov |

| Compound 4b | MES | Significant Activity | Not Reported | nih.gov |

| Compound 7b | MES | Significant Activity | Not Reported | nih.gov |

Anti-Alzheimer's Disease Potential

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including the deposition of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles, cholinergic dysfunction, and oxidative stress. nih.govresearchgate.netmdpi.com This multifactorial nature makes the development of multi-target drugs an urgent priority. nih.govnih.gov The quinazoline scaffold has emerged as a promising template for designing such multi-target agents for AD. nih.govresearchgate.netnih.gov

Quinazoline derivatives have shown the potential to act as modulators or inhibitors of several key targets in AD pathology, including cholinesterases, Aβ aggregation, and tau protein hyperphosphorylation. nih.govresearchgate.net Their inherent antioxidant and anti-inflammatory properties provide additional therapeutic benefits, addressing the oxidative stress and neuroinflammation components of the disease. nih.govnih.gov

A major hallmark of Alzheimer's disease is the decline in levels of the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.gov This decline is caused by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibiting these enzymes is a primary strategy for the symptomatic treatment of AD.

Numerous 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated as dual inhibitors of both AChE and BChE. nih.gov Research has identified compounds that exhibit potent inhibition of both enzymes, with IC50 values in the low micromolar range. nih.gov For example, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine was found to be a potent dual inhibitor of both cholinesterases while also inhibiting Aβ aggregation. nih.gov The development of these multifunctional quinazolinone derivatives represents a promising approach for creating more effective treatments for AD. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected quinazoline derivatives.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Compound 9 | 2.1 | 8.3 | nih.gov |

| Compound 6f | Potent (in-vivo) | Not Reported | nih.gov |

| Compound 6h | Potent (in-vivo) | Not Reported | nih.gov |

| Compound 7b | Potent (in-vivo) | Not Reported | nih.gov |

| Donepezil (Reference) | Potent (in-vivo) | Not Reported | nih.gov |

Modulation of Beta-Amyloid Aggregation

The aggregation of beta-amyloid (Aβ) peptides into neurotoxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. Research into quinazoline derivatives has revealed their potential to interfere with this process. While direct studies on this compound are limited, investigations into structurally similar 2,4-disubstituted quinazoline derivatives have demonstrated significant inhibitory effects on Aβ aggregation.

A study exploring a series of these derivatives identified compounds with potent anti-aggregation properties. For instance, the derivative 4-(benzylamino)quinazolin-2-ol was found to be a particularly effective inhibitor of Aβ40 aggregation, exhibiting an IC₅₀ value of 270 nM. This potency was notably higher than that of the reference compounds, curcumin (B1669340) and resveratrol. Another promising compound, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine , not only inhibited Aβ40 aggregation with an IC₅₀ of 2.3 μM but also demonstrated dual inhibitory action against cholinesterase enzymes, another key target in Alzheimer's therapy. google.com

These findings underscore the potential of the quinazoline core as a template for developing multi-target agents for Alzheimer's disease. The substitutions at the 2 and 4 positions of the quinazoline ring appear to be crucial for modulating the interaction with Aβ peptides. Further exploration of derivatives of this compound, which features a distinct substitution at the 2-position, is warranted to determine their specific effects on beta-amyloid aggregation.

Table 1: Inhibition of Beta-Amyloid Aggregation by Quinazoline Derivatives

| Compound Name | Aβ Aggregation Inhibition (IC₅₀) |

|---|---|

| 4-(benzylamino)quinazolin-2-ol | 270 nM |

Regulation of Tau Protein Hyperphosphorylation

The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is another pathological hallmark of Alzheimer's disease. plos.org The quinazoline and quinazolinone scaffold is also being investigated for its potential to modulate this aspect of the disease. Quinazolines are recognized as bioactive heterocyclic compounds with inhibitory activity on tau protein. nih.gov

A patent application has disclosed novel quinazolinones as inhibitors of tau oligomer formation, which are considered toxic species that contribute to the spread of tau pathology in the brain. google.com This suggests that the quinazolinone structure can be engineered to interfere with the early stages of tau aggregation. While the specific mechanisms are still under investigation, the ability of these compounds to block the self-assembly of tau into pathological aggregates is a significant area of therapeutic interest. google.comnih.gov

Furthermore, some quinazolin-4-one derivatives have been developed as selective inhibitors of histone deacetylase-6 (HDAC6). acs.orgnih.gov Inhibition of HDAC6 has been shown to be a potential therapeutic strategy for Alzheimer's disease, as it can impact processes related to tau pathology. By selectively inhibiting HDAC6, these compounds can increase the acetylation of α-tubulin, which may help stabilize microtubules and counteract the detrimental effects of hyperphosphorylated tau. acs.orgnih.gov One such derivative, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide , was identified as a potent HDAC6 inhibitor with an IC₅₀ of 8 nM. acs.orgnih.gov

These findings indicate that derivatives of the quinazolinone core, including those structurally related to this compound, hold promise for targeting tau pathology through direct inhibition of aggregation and modulation of related cellular pathways.

Table 2: HDAC6 Inhibition by a Quinazolin-4-one Derivative

| Compound Name | HDAC6 Inhibition (IC₅₀) |

|---|

Other Documented Pharmacological Activities of Quinazolinone Derivatives

Beyond their potential in neurodegenerative diseases, quinazolinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.govnih.gov The versatility of the quinazolinone scaffold allows for chemical modifications that result in a wide array of biological effects.

Extensive research has demonstrated that quinazolinone derivatives possess significant antimicrobial properties, exhibiting activity against various strains of bacteria and fungi. nih.govbiomedpharmajournal.org They have also been investigated for their anticancer activity, with some derivatives showing the ability to inhibit the growth of cancer cells through mechanisms such as the inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR) kinase. nih.gov

Furthermore, various quinazolinone derivatives have been reported to exhibit anti-inflammatory , anticonvulsant , analgesic , antiviral , and antimalarial activities. nih.govresearchgate.net The diverse biological profile of this class of compounds highlights their importance in medicinal chemistry and their potential for the development of new therapeutic agents for a range of diseases. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(benzylamino)quinazolin-2-ol |

| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine |

| Curcumin |

| Resveratrol |

Computational and in Silico Studies in 2 Prop 2 Enylamino 1h Quinazolin 4 One Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity.

Prediction of Binding Modes and Affinities with Biological Targets

For quinazolinone derivatives, molecular docking is frequently employed to understand how they interact with various biological targets. Although specific docking studies on 2-(prop-2-enylamino)-1H-quinazolin-4-one are not prominently documented, studies on closely related analogs provide a clear indication of the methodology. For instance, docking simulations have been performed on 2-substituted-3-allyl-4(3H)-quinazolinone derivatives to predict their binding affinity towards the GABA-A receptor, a target for anticonvulsant activity. semanticscholar.orgresearchgate.net These studies help to rationalize the observed biological activities and guide the synthesis of more potent compounds. semanticscholar.org

The general process involves preparing the 3D structure of the ligand (e.g., this compound) and the receptor's binding site. The docking algorithm then samples a large number of possible orientations of the ligand within the binding site and scores them based on a force field. The resulting scores, often expressed as binding energy (e.g., in kcal/mol), provide an estimate of the binding affinity. Lower scores typically indicate a more favorable binding interaction.

Table 1: Common Biological Targets for Quinazolinone Derivatives in Docking Studies

| Target Protein | PDB ID (Example) | Associated Disease/Function |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cancer |

| GABA-A Receptor | 4COF | Epilepsy, Anxiety |

| DNA Gyrase | 5L3J | Bacterial Infections |

| Cyclooxygenase-2 (COX-2) | 4COX | Inflammation, Pain |

Receptor-Ligand Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the amino acid residues of the receptor. These interactions are critical for the stability of the ligand-receptor complex. Key interactions identified in studies of quinazolinone derivatives include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation within the binding site. For example, docking studies of quinazolinone Schiff base derivatives with DNA gyrase revealed strong hydrogen bonding with residues like Asn46. nih.gov

Hydrophobic Interactions: The quinazolinone core and its substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Aromatic rings in the quinazolinone structure can interact with aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the receptor.

In a hypothetical docking study of this compound, the quinazolinone ring, the carbonyl group at position 4, and the prop-2-enylamino group at position 2 would be analyzed for their potential to form these critical interactions with a target protein.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information that complements molecular docking and other computational techniques. For a molecule like this compound, these calculations can determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Distribution of Electronic Charge: Identifying electron-rich and electron-poor regions, which helps in understanding potential sites for interaction.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting chemical reactivity. The energy gap between them is an indicator of molecular stability.

This information is valuable for understanding the intrinsic properties of the molecule that govern its interactions with biological targets.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) relies on the known 3D structure of a biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. This approach has been successfully applied to the quinazolinone class of compounds.

The SBDD process for a target relevant to this compound would involve:

Target Identification: Selecting a protein known to be involved in a specific disease.

Structure Determination: Obtaining the 3D structure of the target protein.

Binding Site Analysis: Identifying and characterizing the active site or an allosteric binding pocket.

Docking and Scoring: Using molecular docking to fit potential ligands, like quinazolinone derivatives, into the binding site and predict their affinity.

Iterative Design: Modifying the lead compound (e.g., this compound) based on the docking results to improve its fit and interactions with the target, followed by synthesis and biological testing of the new derivatives.

This methodology has been used to design potent and selective quinazolin-4-amine derivatives as Aurora A kinase inhibitors for cancer therapy. nih.gov

Ligand-Based Drug Design Methodologies

When the 3D structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. These approaches use information from a set of molecules that are known to bind to the target to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD technique. It aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model is a statistical equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their activity.

A typical QSAR study on quinazolinone derivatives involves:

Data Set Collection: Assembling a series of quinazolinone analogs with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can encode topological, electronic, or steric properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques.

QSAR models for quinazolin-4(3H)-one derivatives have been developed to design potent breast cancer inhibitors. researchgate.net Such models can identify key structural features that influence activity. For example, a QSAR analysis might reveal that specific substitutions on the quinazolinone ring increase or decrease the compound's potency, thereby guiding the design of new analogs like this compound for enhanced biological effect. pensoft.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-substituted-3-allyl-4(3H)-quinazolinone |

| Quinazolin-4-amine |

Future Research Directions and Emerging Opportunities for 2 Prop 2 Enylamino 1h Quinazolin 4 One Derivatives

Development of Advanced Synthetic Strategies

The synthesis of quinazolinone derivatives has traditionally relied on established methods, but the future demands more efficient, sustainable, and diverse synthetic routes. tandfonline.com Key opportunities lie in the development of advanced strategies that allow for the rapid generation of extensive compound libraries with broad functional group tolerance. researchgate.net

Future synthetic efforts are expected to focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in efficiency and atom economy. toho-u.ac.jp Developing novel MCRs that incorporate the 2-(prop-2-enylamino)-1H-quinazolin-4-one core or its precursors could dramatically accelerate the drug discovery process by reducing the number of reaction steps and waste. toho-u.ac.jp

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. This includes the use of water as a solvent with water-soluble catalysts, employment of nanocatalysts for enhanced reactivity and selectivity, and the development of photocatalytic methods that operate under mild conditions. tandfonline.comtoho-u.ac.jpresearchgate.net Such strategies reduce the reliance on toxic organic solvents and harsh reagents.

Flow Chemistry and Automation: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability. Integrating automated flow chemistry platforms will enable the high-throughput synthesis of this compound derivatives, facilitating rapid structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes in synthesis provides unparalleled stereoselectivity under mild conditions. researchgate.net Exploring enzymatic transformations to modify the quinazolinone scaffold or its substituents can lead to the creation of chiral derivatives with potentially enhanced biological activity and specificity.

In-Depth Mechanistic Elucidation of Biological Actions

While various quinazolinone derivatives are known to exhibit biological effects such as anticancer and antimicrobial activities, the precise mechanisms of action are often not fully understood. nih.gov For derivatives of this compound, a significant opportunity exists to move beyond preliminary screening and conduct deep mechanistic studies.

Future research should prioritize:

Target Identification and Validation: Advanced chemical biology techniques, such as activity-based protein profiling (ABPP) and chemoproteomics, can be employed to identify the direct protein targets of these derivatives within the cell. This helps to move beyond inferring mechanisms based on structural similarity to other known inhibitors.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets (e.g., enzymes, receptors) is crucial. This provides atomic-level insights into the binding interactions, rationalizing the observed activity and guiding the design of more potent and selective analogues. frontiersin.org

Systems Biology Approaches: To understand the broader impact of these compounds, transcriptomics, proteomics, and metabolomics can be utilized. These approaches can reveal the downstream effects on signaling pathways and cellular networks, providing a holistic view of the compound's biological activity. For example, understanding how a compound modulates apoptosis regulators like Bax and Bcl-2 can clarify its cytotoxic mechanism. researchgate.net

Design and Synthesis of Multifunctional Quinazolinone Agents

The concept of "one molecule, multiple targets" is a compelling strategy in modern drug discovery, particularly for complex diseases like cancer. Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, can produce multifunctional agents with improved efficacy or the ability to overcome drug resistance. nih.gov

Emerging opportunities in this area include:

Hybrid Drug Design: The this compound scaffold can be chemically linked to other known bioactive moieties. For instance, creating hybrids with sulfonamides could yield dual anti-inflammatory and antibacterial agents. nih.gov Similarly, combining the quinazolinone core with a 1,2,3-triazole ring has been shown to produce potent α-glucosidase inhibitors for potential anti-diabetic applications. nih.gov

Conjugate Chemistry: The allyl group on the parent compound is particularly amenable to further chemical modification. It can serve as a handle for conjugation to targeting ligands (e.g., antibodies, peptides) for cell-specific drug delivery or to fluorescent probes for diagnostic applications.

Dual-Target Inhibitors: By rationally designing derivatives that can simultaneously inhibit two distinct but related pathological targets, it may be possible to achieve synergistic therapeutic effects. For example, designing a molecule to inhibit both Epidermal Growth Factor Receptor (EGFR) and another key signaling protein in cancer could offer a more robust antitumor response. nih.gov

Application of Advanced Computational and AI-Driven Approaches in Drug Discovery

Computational tools are revolutionizing the drug discovery pipeline by reducing costs and accelerating the identification of promising lead compounds. researchgate.net The application of artificial intelligence (AI) and machine learning (ML) presents a significant opportunity for the development of this compound derivatives. nih.gov

Key future applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel, unsynthesized derivatives. acs.org These models identify key structural features required for potency, guiding the design of more effective compounds. frontiersin.org

Virtual Screening and Molecular Docking: Large virtual libraries of derivatives can be screened against the three-dimensional structures of biological targets. nih.gov Molecular docking predicts the binding affinity and orientation of these virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. frontiersin.orgresearchgate.net

AI-Powered Drug Design: AI algorithms can analyze vast datasets of chemical structures and biological activities to generate entirely new molecular designs with desired properties. nih.gov These generative models can propose novel derivatives of this compound that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

ADMET Prediction: In silico tools are increasingly accurate in predicting the pharmacokinetic and toxicological properties of compounds. researchgate.net Applying these models early in the design phase can help eliminate candidates that are likely to fail later in development due to poor bioavailability or toxicity.

Identification and Validation of Novel Biological Targets

While much research on quinazolinones has focused on established targets like EGFR in cancer, a major opportunity lies in the discovery of entirely new biological targets and therapeutic applications for this compound derivatives. nih.govnih.gov

Future research should focus on:

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models of disease without a preconceived target. It allows for the discovery of compounds that produce a desired therapeutic effect through potentially novel mechanisms. Once an active compound is identified, target deconvolution techniques are used to determine its molecular target.

Exploring New Therapeutic Areas: The broad biological activity of quinazolinones suggests they may be effective in a range of diseases beyond cancer and infections. juniperpublishers.com For example, recent studies have explored quinazolinone derivatives as modulators of metabotropic glutamate (B1630785) receptors (mGlu7) for potential antipsychotic applications. nih.gov

Targeting Novel Pathways: A recent study identified a novel quinazoline (B50416) derivative, SH-340, which was found to induce keratinocyte differentiation and modulate thymic stromal lymphopoietin (TSLP), a key cytokine in allergic diseases. nih.gov This discovery opens up a new therapeutic avenue for diseases like atopic dermatitis and highlights the potential for finding unexpected and valuable biological targets for this class of compounds. nih.gov Validating such novel targets is a critical step toward developing first-in-class medicines.

| Research Area | Key Findings and Future Directions | Relevant Compounds |

| Advanced Synthesis | A study demonstrated an efficient, multicomponent reaction using a water-soluble palladium catalyst to synthesize quinazolinone derivatives, reducing waste and avoiding toxic oxidants. Future work will adapt these green methods for creating diverse libraries. toho-u.ac.jp | Quinazolinone derivatives |

| Mechanistic Insights | Quinazolinone-1,2,3-triazole hybrids were found to be potent α-glucosidase inhibitors. Kinetic and docking studies helped elucidate the binding mechanism, paving the way for designing more specific inhibitors. nih.gov | Quinazolinone-1,2,3-triazole hybrids |

| Multifunctional Agents | Hybrid molecules containing quinazolinone and sulfonamide moieties have been synthesized, showing potential for combined antibacterial and anti-inflammatory activity. Future design will focus on optimizing both functions in a single molecule. nih.gov | 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones |

| Computational Design | Computational studies, including 3D-QSAR and molecular docking, have become essential for predicting the activity and optimizing the structure of quinazoline derivatives as EGFR inhibitors. frontiersin.orgresearchgate.net AI will further accelerate this process. nih.gov | Quinazoline derivatives |

| Novel Target Validation | A novel quinazoline derivative, SH-340, was shown to modulate TSLP signaling and promote skin barrier function, identifying a new therapeutic target for atopic dermatitis. nih.gov This opens up research into its use for other allergic diseases. nih.gov | SH-340 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(prop-2-enylamino)-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield and purity?